(3-Cyclopropyl-4-fluorophenyl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
(3-cyclopropyl-4-fluorophenyl)methanol |
InChI |
InChI=1S/C10H11FO/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-5,8,12H,2-3,6H2 |
InChI Key |
RDNIMTDGEIZOOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-4-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl bromide and 4-fluorobenzaldehyde.
Grignard Reaction: Cyclopropylmagnesium bromide is prepared by reacting cyclopropyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with 4-fluorobenzaldehyde to form the corresponding alcohol.
Hydrolysis: The intermediate product is hydrolyzed to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Employing techniques like distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropyl-4-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles like halides or amines under appropriate conditions.
Major Products
Oxidation: (3-Cyclopropyl-4-fluorophenyl)ketone.
Reduction: (3-Cyclopropyl-4-fluorophenyl)hydrocarbon.
Substitution: Products depend on the nucleophile used, such as (3-Cyclopropyl-4-fluorophenyl)halide or (3-Cyclopropyl-4-fluorophenyl)amine.
Scientific Research Applications
Research indicates that (3-Cyclopropyl-4-fluorophenyl)methanol exhibits pharmacological properties , especially in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may interact with biological targets involved in cancer pathways, potentially inhibiting tumor growth and proliferation. The unique structure allows for enhanced interaction with enzymes or receptors critical in cancer metabolism.
- Antimicrobial Properties : There is evidence supporting its use against various microbial strains, making it a candidate for developing new antimicrobial agents. The presence of the fluorine atom is believed to enhance its binding affinity to microbial targets.
Synthetic Methods
Several synthetic routes have been developed for producing this compound:
- Reduction Reactions : One common method involves the reduction of corresponding carboxylic acids or esters using reducing agents such as sodium borohydride or magnesium borohydride under controlled conditions. This method has shown high yields and purity, making it suitable for industrial applications .
- Cyclization Reactions : Another approach includes cyclization reactions involving cyclopropyl derivatives and fluorinated phenols under Lewis acid catalysis, which facilitates the formation of the desired methanol compound efficiently .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer properties of this compound against various cancer cell lines. The compound was found to inhibit cell proliferation significantly in vitro, with IC values indicating promising potency compared to existing chemotherapeutics. Further studies are needed to elucidate the mechanism of action and optimize its pharmacokinetic properties for clinical use.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against a panel of bacterial strains, including resistant strains. The results demonstrated a broad spectrum of activity, suggesting its potential as a lead compound for developing new antibiotics. The study highlighted the importance of further investigation into its mechanism of action and potential side effects .
Mechanism of Action
The mechanism of action of (3-Cyclopropyl-4-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Structural Differences :
- The quinoline backbone introduces aromatic nitrogen, altering electronic properties compared to the simpler benzene ring in (3-Cyclopropyl-4-fluorophenyl)methanol.
- The cyclopropyl and fluorophenyl groups are retained but positioned on a heterocyclic system.
(1S)-Cyclopropyl(3-Fluoro-4-Methoxyphenyl)Methylamine
Structural Differences :
- Replaces the methanol group with a methylamine and introduces a methoxy group at the 4-position.
- Molecular Formula: C₁₁H₁₄FNO; Molar Mass: 195.23 .
Properties :
- The amine group enhances basicity and hydrogen-bonding capacity, contrasting with the hydroxyl group’s polarity in the target compound.
- Methoxy vs. fluorine at the 4-position alters electronic effects: methoxy is electron-donating, while fluorine is electron-withdrawing.
Potential Reactivity:
- The amine may participate in Schiff base formation or act as a ligand in metal complexes, whereas the methanol group could undergo oxidation to a ketone or esterification.
(S)-(3-Bromo-4-fluorophenyl)(cyclopropyl)methanol
Structural Differences :
Impact of Bromine :
- Bromine’s higher atomic weight and polarizability increase molecular density and alter nucleophilic aromatic substitution reactivity.
- The steric bulk of bromine may hinder rotational freedom compared to the cyclopropyl group.
[4-(3,3,3-Trifluoropropoxy)phenyl]methanol
Structural Differences :
Fluorinated Chain Effects :
- The trifluoropropoxy group enhances lipophilicity and metabolic stability, advantageous in drug design.
- Compared to a single fluorine atom, this group introduces stronger electron-withdrawing effects and steric hindrance.
Comparative Data Table
*Calculated based on analogous structures.
Key Findings and Implications
- Fluorine vs. Methoxy : Fluorine’s electron-withdrawing nature stabilizes adjacent positive charges, whereas methoxy groups donate electron density, influencing reaction pathways .
- Synthetic Efficiency: Sodium borohydride-mediated reductions (as in ) are highly efficient for alcohols, but substrate complexity (e.g., quinoline vs. benzene) dictates reaction conditions.
Biological Activity
(3-Cyclopropyl-4-fluorophenyl)methanol is an organic compound notable for its unique structural features, including a cyclopropyl group and a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in anticancer and antimicrobial activities. The molecular formula of this compound is C11H12F, with a molecular weight of approximately 166.19 g/mol.
The presence of the cyclopropyl ring and the fluorine atom enhances the compound's chemical reactivity and biological activity. These features may influence its interaction with various biological targets, making it a candidate for further pharmaceutical development.
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells, particularly by inducing apoptosis in specific cell lines. For instance, studies have shown that compounds with similar structural motifs can lead to cell cycle arrest and increased cell death in cancer models.
- Antimicrobial Activity : The compound has demonstrated potential antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. Its effectiveness can be compared to standard antibiotics, providing insights into its therapeutic potential.
The biological activity of this compound is believed to be associated with its ability to interact with specific enzymes or receptors involved in metabolic pathways. Interaction studies are crucial for elucidating its mechanism of action and potential therapeutic effects.
Data Table: Biological Activity Overview
Case Studies
- Anticancer Studies : In vitro studies on MCF-7 cells indicated that treatment with this compound resulted in significant reductions in cell viability, correlating with increased levels of lactate dehydrogenase (LDH), suggesting necrotic cell death mechanisms.
- Antimicrobial Efficacy : Comparative analyses against standard antibiotics revealed that this compound exhibited minimum inhibitory concentrations (MICs) that were competitive with established treatments, highlighting its potential as a new antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for (3-Cyclopropyl-4-fluorophenyl)methanol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is typically synthesized via nucleophilic addition between cyclopropylmethyl bromide and a substituted benzaldehyde (e.g., 4-fluoro-3-methylbenzaldehyde) in the presence of a base like sodium hydride. Key optimization parameters include:
- Base selection : Sodium hydride ensures efficient deprotonation of the aldehyde, but alternatives like KOH or LDA may affect reaction kinetics .
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity.
- Temperature control : Maintaining 0–5°C during addition minimizes side reactions.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield improvements (>80%) are achievable with slow reagent addition and inert atmosphere .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Expect signals for the cyclopropyl CH₂ (δ 0.5–1.2 ppm), aromatic protons (δ 6.8–7.5 ppm), and hydroxyl (-OH) at δ 1.5–2.5 ppm (broad, exchangeable).
- ¹³C NMR : The cyclopropyl carbons appear at δ 8–12 ppm, while the fluorinated aromatic carbons show splitting due to J coupling (~245 Hz for C-F) .
- HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) and UV detection at 254 nm for purity assessment .
- Mass spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 180.22 (calculated) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental crystallographic data and computational modeling predictions for this compound?
Methodological Answer: Discrepancies often arise from:
- Crystal packing effects : Use software like SHELXL to refine anisotropic displacement parameters and validate hydrogen bonding networks .
- DFT limitations : Compare optimized geometries (e.g., B3LYP/6-311++G(d,p)) with X-ray data. Adjust basis sets or include dispersion corrections (e.g., Grimme’s D3) to improve agreement .
- Twinned crystals : Employ SHELXD for structure solution and PLATON to check for twinning. If present, use twin refinement protocols in SHELXL .
Q. What advanced computational methods are suitable for studying the electronic properties and potential biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing fluorine atom lowers HOMO energy, reducing electrophilicity .
- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes). Parameterize the compound’s partial charges with Gaussian and assign torsional flexibility to the cyclopropyl group .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers or protein binding pockets. Analyze RMSD and hydrogen bond persistence .
Q. How does the cyclopropyl group influence the compound’s reactivity compared to larger ring systems (e.g., cyclohexyl)?
Methodological Answer: The cyclopropyl ring introduces:
- Ring strain : Enhances susceptibility to ring-opening reactions under acidic or oxidative conditions.
- Steric effects : Smaller than cyclohexyl, allowing better access to sterically hindered reaction sites.
| Property | Cyclopropyl | Cyclohexyl |
|---|---|---|
| Ring strain (kcal/mol) | 27.5 | 0 |
| C–C bond length (Å) | 1.51 | 1.54 |
| Reactivity in oxidation | High (forms ketone) | Low (stable) |
Q. What strategies are recommended for analyzing contradictory bioactivity data across different assay systems?
Methodological Answer:
- Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) to mitigate variability.
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (ANOVA, Tukey’s HSD) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
